4-Bromo-2-(2-fluoropropan-2-yl)pyridine
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Overview
Description
4-Bromo-2-(2-fluoropropan-2-yl)pyridine is an organic compound with the molecular formula C8H9BrFN It is a derivative of pyridine, where the pyridine ring is substituted with a bromine atom at the 4-position and a 2-fluoropropan-2-yl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2-fluoropropan-2-yl)pyridine typically involves the introduction of bromine and fluorine atoms into the pyridine ring. One common method is the reaction of 2-(2-fluoropropan-2-yl)pyridine with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using bromine or bromine-containing compounds. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(2-fluoropropan-2-yl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromo-2-(2-fluoropropan-2-yl)pyridine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules for research purposes.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2-fluoropropan-2-yl)pyridine depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to these targets.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluoropyridine: Similar in structure but with different substitution patterns.
4-Bromo-2-(difluoromethyl)pyridine: Contains a difluoromethyl group instead of a 2-fluoropropan-2-yl group.
5-Bromo-4-(2-fluoropropan-2-yl)pyrimidine: A pyrimidine derivative with similar substituents.
Uniqueness
4-Bromo-2-(2-fluoropropan-2-yl)pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The presence of both bromine and fluorine atoms can enhance its utility in various synthetic and research applications.
Properties
IUPAC Name |
4-bromo-2-(2-fluoropropan-2-yl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFN/c1-8(2,10)7-5-6(9)3-4-11-7/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZNEFMBOCQNDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=CC(=C1)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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